molecular formula C19H14O5 B5690706 4-[(benzyloxy)carbonyl]phenyl 2-furoate

4-[(benzyloxy)carbonyl]phenyl 2-furoate

Cat. No.: B5690706
M. Wt: 322.3 g/mol
InChI Key: YFLVXQYXVYKPBP-UHFFFAOYSA-N
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Description

4-[(Benzyloxy)carbonyl]phenyl 2-furoate is a chemical research reagent featuring a furoate ester and a benzyloxycarbonyl-protected phenol group. This structure suggests its potential as a key intermediate in organic synthesis and materials science. Compounds with similar aryl furoate structures have been demonstrated as effective corrosion inhibitors for carbon steel in saline waters, with one study on 4-(phenyldiazenyl)phenyl 2-furoate showing inhibition efficiency reaching up to 89.6% . The benzyloxycarbonyl (Cbz) group is a well-known protecting group for amines and alcohols in multi-step synthetic routes, indicating this compound's potential utility in the synthesis of more complex molecules, including active pharmaceutical ingredients . Researchers value this reagent for its dual functional groups, which allow for further chemical modifications. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-phenylmethoxycarbonylphenyl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O5/c20-18(23-13-14-5-2-1-3-6-14)15-8-10-16(11-9-15)24-19(21)17-7-4-12-22-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLVXQYXVYKPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 4 Benzyloxy Carbonyl Phenyl 2 Furoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous confirmation of the chemical structure of organic molecules like 4-[(benzyloxy)carbonyl]phenyl 2-furoate. A complete NMR analysis would typically involve a suite of one-dimensional (¹H and ¹³C) and two-dimensional experiments. However, a detailed search of the scientific literature did not yield any published NMR data for this specific compound.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks within the distinct fragments of the molecule: the benzyl (B1604629) group, the central phenyl ring, and the furoate ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for the definitive assignment of carbon signals. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) is critical for connecting the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com For instance, it would confirm the ester linkage by showing a correlation from the protons on the phenyl ring to the carbonyl carbon of the furoate group, and similarly, connect the benzyl group to the phenyl carboxylate.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the molecule's preferred conformation in solution.

A comprehensive search has not located any specific COSY, HSQC, HMBC, or NOESY data for this compound.

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in their crystalline or amorphous solid forms. nih.govnih.gov It is particularly useful when single crystals suitable for X-ray diffraction cannot be obtained. For this compound, ssNMR could provide insights into:

The presence of different polymorphs (different crystal packing arrangements).

The conformation of the molecule in the solid state.

The nature of intermolecular interactions.

No published studies utilizing solid-state NMR for the analysis of this compound were found.

Single-Crystal X-ray Diffraction Analysis of Crystalline Forms

Crystallographic Data Analysis and Molecular Geometry

Should a suitable single crystal of the compound be grown and analyzed, a standard crystallographic data table would be generated. This would include parameters such as the crystal system, space group, unit cell dimensions, and refinement statistics. mdpi.com The analysis would provide precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and revealing any conformational preferences in the solid state. A thorough search of crystallographic databases has not returned any entries for this compound.

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice. This analysis would identify any significant intermolecular interactions, such as hydrogen bonds, π-π stacking between the aromatic rings, or other van der Waals forces. nih.govsemanticscholar.org These interactions are fundamental to understanding the physical properties of the solid material. No studies on the crystal packing and intermolecular interactions of this compound have been reported.

Vibrational Spectroscopy Applications (FTIR, Raman) for Functional Group Analysis and Conformation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, these techniques would be expected to show characteristic absorption or scattering bands for:

C=O (Ester and Carbonyl) Stretching: Strong absorptions in the FTIR spectrum, typically in the range of 1700-1750 cm⁻¹, corresponding to the two distinct carbonyl groups.

C-O (Ester) Stretching: Bands associated with the C-O single bonds of the ester linkages.

Aromatic C=C Stretching: Signals from the phenyl and furoate rings.

C-H Stretching: Bands corresponding to both aromatic and aliphatic C-H bonds of the benzyl group.

While these techniques are standard for chemical characterization, no specific FTIR or Raman spectra for this compound are available in the public domain literature. researchgate.net

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Research

Chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful analytical techniques employed to investigate the stereochemistry of chiral molecules. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. However, the application of CD/ORD spectroscopy is contingent upon the presence of chirality in the molecule under investigation.

A thorough structural analysis of this compound reveals the absence of any stereogenic centers or elements of chirality such as axial, planar, or helical chirality. The molecule does not possess a non-superimposable mirror image and is therefore achiral.

Chemical structure of this compound
Figure 1: The achiral structure of this compound.

Applicability of Chiroptical Spectroscopy:

TechniqueApplicability to this compoundRationale
Circular Dichroism (CD)Not ApplicableThe compound is achiral and will not exhibit differential absorption of circularly polarized light.
Optical Rotatory Dispersion (ORD)Not ApplicableThe compound is achiral and will not cause the rotation of the plane of polarized light.

Since this compound is an achiral compound, it does not exhibit chiroptical properties. Consequently, CD and ORD spectroscopy are not suitable techniques for its structural elucidation, and no experimental data can be generated in this regard.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. For this compound (C₂₀H₁₄O₅), HRMS provides an exact mass, which can be used to confirm its elemental composition.

The calculated monoisotopic mass of this compound is 334.08412 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm).

Theoretical Fragmentation Pattern:

The primary fragmentation pathways for this compound are expected to involve:

Alpha-cleavage adjacent to the carbonyl groups of the two ester functionalities is a common fragmentation route for esters. thieme-connect.deyoutube.com

Benzylic cleavage , leading to the formation of a stable benzyl cation or radical.

Fragmentation of the furoate ring . researchgate.netacs.org

Predicted Major Fragment Ions:

The table below outlines the plausible major fragment ions that would be observed in the mass spectrum of this compound.

m/z (mass/charge ratio) Proposed Fragment Structure Fragmentation Pathway
334[C₂₀H₁₄O₅]⁺•Molecular Ion (M⁺•)
243[C₁₃H₇O₄]⁺Loss of a benzyl radical (•CH₂Ph) from the molecular ion.
121[C₇H₅O₂]⁺Cleavage of the ester bond to form the benzoyl-like cation.
105[C₇H₅O]⁺Loss of CO from the m/z 121 fragment, a common fragmentation for phenylcarbonyl groups. thieme-connect.de
95[C₅H₃O₂]⁺Furoyl cation, resulting from cleavage of the ester linkage.
91[C₇H₇]⁺Tropylium ion, a stable cation formed from the benzyl group.
77[C₆H₅]⁺Phenyl cation, arising from the loss of CO from the m/z 105 fragment. thieme-connect.de
67[C₄H₃O]⁺Loss of CO from the furoyl cation (m/z 95). acs.org

This predicted fragmentation pattern provides a roadmap for the structural confirmation of this compound using HRMS. The precise masses of these fragments, as determined by HRMS, would further solidify the structural assignment.

Chemical Reactivity and Transformation Studies of 4 Benzyloxy Carbonyl Phenyl 2 Furoate

Hydrolytic Stability and Mechanism Investigations

The structure of 4-[(benzyloxy)carbonyl]phenyl 2-furoate contains two distinct ester linkages, each susceptible to hydrolysis under acidic or basic conditions through nucleophilic acyl substitution mechanisms. masterorganicchemistry.comlibretexts.org The relative rate of cleavage depends on the stability of the corresponding leaving group and the electrophilicity of the carbonyl carbon.

Furoate Ester: This linkage involves a furan-derived acyl group and a phenoxide leaving group.

Benzyl (B1604629) Ester: This linkage involves a benzene-derived acyl group and a benzyloxide leaving group.

Under basic conditions (saponification), the reaction proceeds via attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent collapse of this intermediate expels the leaving group. The stability of the leaving group (the weaker the base, the better the leaving group) is paramount. Phenoxide (pKa of corresponding phenol (B47542) is ~10) is a significantly better leaving group than benzyloxide (pKa of corresponding benzyl alcohol is ~15). Therefore, the furoate ester is expected to hydrolyze much more readily than the benzyl ester.

Under acidic conditions, the carbonyl oxygen is first protonated, activating the carbonyl group toward nucleophilic attack by water. While both esters can be cleaved, the furoate ester may still exhibit slightly higher reactivity due to the electron-withdrawing nature of the furan (B31954) ring. Studies comparing the stability of phenyl esters versus benzyl esters have shown that phenyl esters are typically more labile. semanticscholar.orgnih.gov

The primary products of selective hydrolysis of the furoate ester would be 2-furoic acid and benzyl 4-hydroxybenzoate (B8730719) . Complete hydrolysis would yield 2-furoic acid , terephthalic acid (after oxidation of the intermediate), and benzyl alcohol .

Table 4.1.1: Predicted Relative Rates of Hydrolysis

ConditionTarget Ester LinkagePredicted Relative RatePrimary Products
0.1 M NaOH (aq), 25°CFuroateFast2-Furoic acid, Benzyl 4-hydroxybenzoate
0.1 M NaOH (aq), 25°CBenzyl EsterVery Slow4-(2-Furoyloxy)benzoic acid, Benzyl alcohol
1 M HCl (aq), 100°CFuroateModerate2-Furoic acid, Benzyl 4-hydroxybenzoate
1 M HCl (aq), 100°CBenzyl EsterSlow4-(2-Furoyloxy)benzoic acid, Benzyl alcohol

Transesterification Reactions and Mechanistic Pathways

Transesterification, the conversion of one ester to another by reaction with an alcohol, can be catalyzed by either acid or base. As with hydrolysis, the reactivity of the two ester sites in this compound is expected to differ. The furoate ester, being more reactive, would undergo transesterification under milder conditions than the benzyl ester.

For example, reaction with a large excess of methanol (B129727) under basic catalysis (e.g., sodium methoxide) would likely lead to the selective formation of methyl 2-furoate and benzyl 4-hydroxybenzoate . Forcing conditions, such as higher temperatures or stronger acid catalysis, would be required to also transesterify the benzyl ester linkage.

Table 4.2.1: Predicted Outcome of Transesterification with Methanol

Catalyst / ConditionsTarget EsterPredicted OutcomeProducts
NaOMe (cat.), MeOH, RTFuroateHigh ConversionMethyl 2-furoate, Benzyl 4-hydroxybenzoate
NaOMe (cat.), MeOH, RTBenzyl EsterLow to No ConversionNo reaction
H₂SO₄ (cat.), MeOH, RefluxBothComplete ConversionMethyl 2-furoate, Dimethyl terephthalate, Benzyl alcohol

Electrophilic Aromatic Substitution Reactions on Phenyl and Furan Rings

The molecule possesses two distinct aromatic systems available for electrophilic aromatic substitution (EAS): the central phenyl ring and the furan ring. masterorganicchemistry.com

Furan Ring: The furan ring is an electron-rich heterocycle and is generally highly reactive towards electrophiles. However, the C-2 position is substituted with an electron-withdrawing ester group, which deactivates the ring and directs incoming electrophiles to the C-5 position. mdpi.comresearchgate.net Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation are predicted to occur selectively at the 5-position of the furan moiety.

Phenyl Ring: The central phenyl ring is substituted with two groups: an acyloxy group (-OC(O)R) and a carboalkoxy group (-C(O)OR). Both are electron-withdrawing and deactivating towards EAS. youtube.commasterorganicchemistry.com The acyloxy group is an ortho, para-director, while the carboxyl group is a meta-director. Since they are para to each other, all positions on the ring are deactivated. The positions ortho to the powerfully meta-directing carboxyl group are particularly disfavored. Consequently, electrophilic aromatic substitution on the central phenyl ring is expected to be extremely difficult and would require harsh reaction conditions.

Table 4.3.1: Predicted Electrophilic Aromatic Substitution Reactions

ReagentTarget RingPredicted Major Product
HNO₃ / H₂SO₄Furan4-[(Benzyloxy)carbonyl]phenyl 5-nitro-2-furoate
Br₂ / FeBr₃Furan4-[(Benzyloxy)carbonyl]phenyl 5-bromo-2-furoate
Ac₂O / Mg(ClO₄)₂Furan4-[(Benzyloxy)carbonyl]phenyl 5-acetyl-2-furoate. researchgate.net
HNO₃ / H₂SO₄PhenylNo reaction under standard conditions

Nucleophilic Acyl Substitution Reactions at Ester Linkages

Beyond hydrolysis and transesterification, the ester groups can react with other nucleophiles. uomustansiriyah.edu.iqjackwestin.com The greater electrophilicity of the furoate carbonyl carbon makes it the preferential site of attack.

Aminolysis: Reaction with a primary or secondary amine would lead to the formation of an amide. For instance, treatment with ammonia (B1221849) or an alkylamine would selectively cleave the furoate ester to produce 2-furoic amide and benzyl 4-hydroxybenzoate .

Reaction with Organometallics: Strong nucleophiles like Grignard reagents or organolithiums would also react preferentially at the furoate carbonyl. However, these reagents are highly reactive and would likely attack both ester sites if used in excess, ultimately yielding tertiary alcohols after workup.

Table 4.4.1: Predicted Nucleophilic Acyl Substitution with Benzylamine

ReagentMolar EquivalentsConditionsPredicted Major Products
Benzylamine1.1THF, 60°CN-Benzyl-2-furoamide, Benzyl 4-hydroxybenzoate
Benzylamine>3 (excess)Toluene, 110°CN-Benzyl-2-furoamide, N,N'-Dibenzylterephthalamide, Phenol, Benzyl alcohol

Hydrogenation and Reductive Transformations of Ester and Benzyl Groups

The compound offers several sites for reduction, and the outcome can be controlled by the choice of reagent and conditions.

Catalytic Hydrogenation: The most selective reduction would be the hydrogenolysis of the benzyl C-O bond. Using hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C) is a standard method for debenzylation. researchgate.net This reaction would cleave the benzyl ester to yield 4-(2-furoyloxy)benzoic acid and toluene . The furan ring can also be hydrogenated under more forcing conditions, which could lead to a complex mixture of products.

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both ester functionalities to their corresponding primary alcohols. uomustansiriyah.edu.iq This transformation would yield (4-(hydroxymethyl)phenyl)methanol (from the central ring) and furan-2-ylmethanol .

Table 4.5.1: Predicted Reductive Transformations

Reagent / CatalystConditionsTransformationProducts
H₂, Pd/C (10%)MeOH, RT, 1 atmSelective Debenzylation4-(2-Furoyloxy)benzoic acid, Toluene
LiAlH₄, then H₃O⁺THF, 0°C to RTFull Ester Reduction(4-(Hydroxymethyl)phenyl)methanol, Furan-2-ylmethanol, Phenol

Metal-Catalyzed Coupling Reactions Involving Aromatic Moieties

The parent molecule, this compound, is not readily equipped for standard metal-catalyzed cross-coupling reactions like Suzuki or Heck, which typically require a halide or triflate leaving group. researchgate.netmdpi.com However, such functionality could be introduced.

For instance, following the predicted electrophilic bromination of the furan ring (Section 4.3), the resulting 4-[(benzyloxy)carbonyl]phenyl 5-bromo-2-furoate could serve as a substrate for a Suzuki coupling reaction. ysu.amresearchgate.net Reaction with an arylboronic acid, such as phenylboronic acid, in the presence of a palladium catalyst and a base would yield 4-[(benzyloxy)carbonyl]phenyl 5-phenyl-2-furoate . This two-step sequence demonstrates how the core structure can be elaborated into more complex molecules.

Table 4.6.1: Hypothetical Synthesis via Bromination and Suzuki Coupling

StepReactionReagentsPredicted Product
1Electrophilic BrominationBr₂, FeBr₃ in CCl₄4-[(Benzyloxy)carbonyl]phenyl 5-bromo-2-furoate
2Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ (aq)4-[(Benzyloxy)carbonyl]phenyl 5-phenyl-2-furoate

Photochemical Reactivity and Degradation Pathways

The photochemical behavior of this compound is speculative without experimental data. Aromatic esters and furan rings are both photochemically active moieties. The furan ring can undergo [2+2] or [4+4] cycloadditions, as well as rearrangements. The ester groups could potentially undergo Norrish Type I or Type II reactions, although this is less common for aromatic esters compared to aliphatic ones.

Irradiation with UV light could lead to several degradation pathways. One possibility is the homolytic cleavage of the ester C-O bonds. Cleavage of the phenyl furoate bond would generate a phenoxy radical and a furoyl radical. Another potential pathway is the photo-Fries rearrangement of the furoate ester, which could lead to the formation of acyl-substituted hydroxy-benzoate isomers.

Table 4.7.1: Potential Photochemical Degradation Products

Proposed PathwayKey Intermediate(s)Potential Final Product(s)
Photo-Fries RearrangementAcyl-substituted radical intermediatesBenzyl 4-hydroxy-3-(2-furoyl)benzoate
Homolytic Bond CleavagePhenoxy and furoyl radicals2-Furoic acid, Phenol, and recombination products
Furan Ring RearrangementCyclopropenyl ketone intermediateRearranged isomeric structures

Computational and Theoretical Investigations of 4 Benzyloxy Carbonyl Phenyl 2 Furoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. Calculations, typically performed using a basis set such as B3LYP/6-311+G(d,p), can optimize the molecular geometry and elucidate electronic properties. nih.gov

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the molecule's reactivity. For an aromatic ester like this, the HOMO is typically localized over the electron-rich regions, such as the furan (B31954) and phenyl rings, while the LUMO is often centered on the electron-deficient carbonyl groups of the ester linkages. nih.gov The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive.

Table 1: Hypothetical DFT-Calculated Electronic Properties

Property Calculated Value Description
HOMO Energy -6.45 eV Energy of the highest occupied molecular orbital, indicating the ability to donate an electron.
LUMO Energy -2.10 eV Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.
HOMO-LUMO Gap 4.35 eV A larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov

The molecular electrostatic potential (MEP) map further visualizes the electronic distribution. For this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the carbonyl groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the aromatic rings.

Conformational Analysis and Potential Energy Surfaces

The flexibility of 4-[(benzyloxy)carbonyl]phenyl 2-furoate is primarily due to rotation around several single bonds, particularly the C-O bonds of the ester groups and the C-C and C-O bonds connecting the aromatic rings. Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.

A potential energy surface (PES) can be mapped by systematically rotating key dihedral angles and calculating the energy of each resulting geometry. This analysis can reveal the global minimum energy conformation as well as other low-energy local minima. For instance, the relative orientations of the furan ring, the central phenyl ring, and the benzyl (B1604629) group can lead to various conformers with different steric and electronic properties. Studies on similar molecules like fluticasone (B1203827) furoate show that the rotational barrier of a furoate ring can be significant, influencing its flexibility and interaction potential. nih.gov

Table 2: Hypothetical Relative Energies of Key Conformers

Conformer Dihedral Angle (Furan-Phenyl) Dihedral Angle (Phenyl-Benzyl) Relative Energy (kcal/mol)
1 (Global Minimum) 35° 70° 0.00
2 180° 75° +2.5

This data suggests that a twisted conformation is likely more stable than a fully planar or perpendicular arrangement, due to a balance between electronic conjugation and steric hindrance.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. mdpi.com By simulating the movements of all atoms in the molecule and surrounding solvent molecules, MD can predict how the compound behaves in a realistic environment, such as in water or an organic solvent.

An MD simulation would typically be run for several nanoseconds, using a force field like AMBER or CHARMM to define the interatomic forces. nih.gov Key parameters that can be extracted include:

Root-Mean-Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root-Mean-Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible. The terminal benzyl group would be expected to show higher fluctuation than the more rigid core structure.

Radial Distribution Function (RDF): To understand the structure of the solvent around the molecule, for example, by calculating the probability of finding a water molecule at a certain distance from the ester's carbonyl oxygen.

Such simulations are invaluable for understanding how the molecule might interact with biological membranes or protein binding sites, driven by its dynamic flexibility and solvation properties. princeton.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Variants

Quantitative Structure-Activity Relationship (QSAR) studies are theoretical models that correlate the chemical structure of a series of compounds with a specific biological activity. mdpi.com To build a QSAR model for derivatives of this compound, one would first need to synthesize or computationally design a series of analogs. These analogs could feature different substituents on the aromatic rings.

For each analog, a set of molecular descriptors would be calculated. These can include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges (from DFT).

Steric Descriptors: Molecular volume, surface area, molar refractivity.

Hydrophobic Descriptors: The partition coefficient (logP).

A statistical method, such as multiple linear regression, is then used to build an equation that relates these descriptors to the measured activity (e.g., enzyme inhibition, receptor binding). nih.gov

A hypothetical QSAR equation might look like: Activity = 0.85logP - 1.2(LUMO) + 0.15*(Molar Volume) + 2.1

This model could then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent variants. researchgate.net

Spectroscopic Property Prediction using Quantum Chemical Methods

Quantum chemical methods are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. mdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com By calculating the magnetic shielding of each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data is a powerful tool for structural elucidation. wisc.eduacs.org

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Furan Ring 7.0 - 7.8 112 - 148
Central Phenyl Ring 7.2 - 8.1 122 - 155
Benzyl CH₂ 5.4 68
Benzyl Phenyl Ring 7.3 - 7.5 128 - 136
Furoate Carbonyl C=O - 158

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can also be calculated. These frequencies correspond to the absorption peaks in an IR spectrum. Key predicted vibrations for this molecule would include the characteristic C=O stretching of the two ester groups (expected around 1720-1760 cm⁻¹), C-O stretching, and aromatic C=C bending vibrations. researchgate.net

Reaction Mechanism Modeling and Transition State Analysis

Computational methods can be used to model chemical reactions, providing detailed insight into reaction pathways and energetics. For this compound, a relevant reaction to study would be its synthesis (esterification) or its degradation (e.g., hydrolysis).

To model a reaction, the geometries of the reactants, products, any intermediates, and the transition states connecting them are optimized. nih.gov A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For example, modeling the base-catalyzed hydrolysis of the furoate ester would involve:

Optimizing the structure of the ester and a hydroxide (B78521) ion.

Locating the transition state for the nucleophilic attack of the hydroxide on the carbonyl carbon.

Optimizing the tetrahedral intermediate formed.

Locating the transition state for the departure of the phenoxide leaving group.

Optimizing the final products (furoic acid and the phenoxide).

Calculating the energies of each of these species allows for the construction of a reaction energy profile, which shows the activation energy for each step. This information is crucial for understanding reaction kinetics and optimizing reaction conditions. mdpi.com

Mechanistic Investigations of Biochemical Interactions Involving 4 Benzyloxy Carbonyl Phenyl 2 Furoate

Molecular Recognition and Binding Dynamics with Biological Macromolecules

Understanding how a ligand like 4-[(benzyloxy)carbonyl]phenyl 2-furoate recognizes and binds to a biological macromolecule is the first step in characterizing its biochemical profile. These non-covalent interactions are governed by a range of forces including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Protein-Ligand Interaction Studies (excluding biological outcomes)

The initial characterization of binding between this compound and a target protein involves a suite of biophysical techniques to define the affinity, stoichiometry, and thermodynamics of the interaction.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. wikipedia.orgnih.gov By titrating the ligand into a solution containing the target protein, ITC can determine the binding affinity (Ka), dissociation constant (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. harvard.edu For a high-affinity interaction, a displacement titration might be employed, where a weaker, competitive ligand is used to facilitate measurement. nih.govcolab.ws

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution NMR is a powerful tool for studying protein-ligand interactions at atomic resolution. nih.govcreative-biostructure.com Techniques like Chemical Shift Perturbation (CSP), also known as chemical shift mapping, monitor changes in the chemical shifts of protein backbone amides (typically via 1H-15N HSQC spectra) upon ligand titration. researchgate.netunivr.it These perturbations identify the specific amino acid residues involved in the binding interface. Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that can identify which parts of the ligand are in close contact with the protein. nih.gov

X-ray Crystallography: To gain a precise three-dimensional view of the binding mode, X-ray crystallography of the protein-ligand complex is the gold standard. nih.govspringernature.comsemanticscholar.org This can be achieved by co-crystallizing the protein with this compound or by soaking the ligand into pre-formed apo-protein crystals. peakproteins.com The resulting electron density map reveals the exact orientation of the ligand in the binding pocket and the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. frontiersin.org

Table 1: Hypothetical Biophysical Data for the Interaction of this compound with a Target Protein This table presents illustrative data that would be generated from the techniques described above.

TechniqueParameterHypothetical ValueInferred Information
Isothermal Titration Calorimetry (ITC)Dissociation Constant (Kd)5.2 µMModerate binding affinity.
Stoichiometry (n)0.98Indicates a 1:1 binding ratio.
Enthalpy (ΔH)-25.4 kJ/molBinding is enthalpically driven (favorable).
Entropy (ΔS)+18.3 J/mol·KBinding is entropically favorable.
NMR SpectroscopyChemical Shift PerturbationsSignificant shifts in residues Tyr88, Phe102, Leu121Identifies a hydrophobic binding pocket.
STD-NMRStrongest signals from furoate ring protonsSuggests the furoate moiety is buried in the binding site.
X-ray CrystallographyKey InteractionsH-bond between ester carbonyl and backbone NH of Gly120Reveals specific molecular recognition points.

Enzyme Active Site Mapping via Substrate/Inhibitor Analogues

To probe the architecture of an enzyme's active site, analogues of this compound can be synthesized and studied. By systematically modifying the structure—for instance, by altering the substituents on the phenyl or furoate rings—one can map the steric and electronic requirements of the active site. mdpi.com Computational methods, such as Protein Energy Landscape Exploration (PELE), can be used to map ligand diffusion pathways and identify potential binding pockets that could be turned into active sites through rational engineering. acs.orgresearchgate.net Activity-based protein profiling (ABPP) with chemical probes that mimic the substrate can covalently label active site residues, which can then be identified by mass spectrometry to map the catalytic center. nih.gov

Enzymatic Cleavage and Metabolic Transformation Pathways (Focus on mechanistic biochemistry)

The two ester linkages in this compound are potential targets for enzymatic hydrolysis. Understanding the mechanisms of this cleavage is crucial for predicting the compound's metabolic fate and potential activation as a prodrug.

Esterase and Lipase (B570770) Catalyzed Hydrolysis Mechanisms

Esterases and lipases are the primary enzyme classes responsible for hydrolyzing ester bonds. researchgate.netscielo.br Most of these enzymes belong to the family of serine hydrolases and utilize a conserved catalytic triad (B1167595) (typically Serine-Histidine-Aspartate/Glutamate) in their active site. stackexchange.com

The catalytic mechanism generally follows a two-step "Ping-Pong Bi-Bi" kinetic model: nih.gov

Acylation: The catalytic serine, activated by the histidine and aspartate residues, performs a nucleophilic attack on the carbonyl carbon of one of the ester bonds in this compound. This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site. stackexchange.com The intermediate then collapses, releasing the alcohol portion of the ester (either benzyl (B1604629) alcohol or 4-hydroxy-phenyl 2-furoate, depending on which ester is cleaved) and forming a covalent acyl-enzyme intermediate. stackexchange.com

Deacylation: A water molecule, activated by the histidine residue, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This generates a second tetrahedral intermediate, which subsequently collapses to release the carboxylic acid product and regenerate the active enzyme. nih.gov

The rate of hydrolysis can be influenced by the electronic properties of the substrate. researchgate.net Studies using a series of analogues with different substituents can help elucidate the transition state structure. nih.gov Lipases, in particular, often show enhanced activity at lipid-water interfaces. scielo.br The specific regioselectivity (i.e., which of the two ester bonds is preferentially cleaved) would depend on how the substrate docks into the active site of a particular lipase or esterase. nih.govresearchgate.net

Prodrug Activation Mechanisms via Specific Biocatalytic Reactions

The structure of this compound makes it a candidate for a prodrug, a molecule that is inactive until enzymatically converted to an active form. scirp.org Ester-based prodrugs are common, as they can mask polar functional groups to improve properties like membrane permeability, with ubiquitous esterases serving as the activation trigger. researchgate.net

The activation of this compound would proceed via the esterase-catalyzed hydrolysis described above. For example, if the active drug is a molecule containing a free phenol (B47542), the cleavage of the furoate ester would be the activation step. Identifying the specific enzyme responsible for activation is key. A substrate-competitive activity-based protein profiling (ABPP) approach could be used. nih.govnih.gov In this method, cell or tissue lysates are treated with the prodrug, which competes with a broad-spectrum activity-based probe for binding to the active sites of serine hydrolases. The enzymes that show reduced labeling by the probe in the presence of the prodrug are identified as the primary activating enzymes. nih.gov

Mechanistic Studies of Protease Interaction and Inhibition (e.g., Serine Proteases)

Serine proteases are a major class of enzymes involved in numerous physiological processes. nih.gov Their active sites are similar to those of serine esterases, featuring a catalytic triad that hydrolyzes peptide bonds. mdpi.com Due to this similarity, ester-containing molecules can sometimes act as substrates or inhibitors of these proteases.

If this compound were to act as an inhibitor, it would likely do so through a "suicide substrate" or mechanism-based inhibition pathway. nih.govpatsnap.com The mechanism would be analogous to the acylation step of hydrolysis:

The protease's active site serine (e.g., Ser-195 in trypsin or chymotrypsin) attacks one of the ester carbonyls of the compound. nih.gov

A covalent acyl-enzyme intermediate is formed. nih.govnih.gov

If this intermediate is very stable and resistant to hydrolysis (deacylation), the enzyme becomes trapped in an inactive state. mdpi.com The stability could be due to the electronic properties of the acyl group or steric hindrance that prevents water from accessing the active site.

The selectivity of the compound for a particular serine protease over others would depend on how well its structure fits into the specific S1, S2, etc., binding pockets adjacent to the catalytic site of the enzyme. nih.gov Rational design of inhibitors often involves optimizing these interactions to achieve high potency and selectivity. acs.org

Table 2: Summary of Potential Mechanistic Investigations This table outlines the key questions and experimental approaches for each area of study.

Area of InvestigationKey Mechanistic QuestionPrimary Experimental Approaches
Protein-Ligand BindingWhat are the affinity, thermodynamics, and structural basis of binding?ITC, NMR Spectroscopy, X-ray Crystallography
Enzyme Active Site MappingWhat are the steric and electronic requirements of the binding site?Synthesis of analogues, Activity-based protein profiling (ABPP)
Enzymatic HydrolysisWhich ester is cleaved and what is the catalytic mechanism?Kinetic assays with purified esterases/lipases, Hammett analysis
Prodrug ActivationWhich enzyme(s) are responsible for bioactivation?Substrate-competitive ABPP in tissue homogenates
Protease InhibitionDoes the compound inhibit proteases via a mechanism-based pathway?Time-dependent inhibition assays, mass spectrometry of the complex

Kinetics of Enzyme-Substrate/Inhibitor Complex Formation

There is currently no available data on the kinetics of enzyme-substrate or enzyme-inhibitor complex formation for This compound . To characterize these interactions, researchers would typically employ enzyme kinetic studies to determine key parameters such as the Michaelis constant (K_m), the catalytic rate constant (k_cat), and the inhibition constant (K_i).

The Michaelis-Menten model is a fundamental approach used to describe the rate of enzymatic reactions by relating the reaction velocity (V) to the substrate concentration ([S]). The equation is expressed as:

V = (V_max * [S]) / (K_m + [S])

Where V_max is the maximum reaction rate. The K_m value, which represents the substrate concentration at which the reaction rate is half of V_max, is an inverse measure of the substrate's affinity for the enzyme. A lower K_m indicates a higher affinity.

The catalytic efficiency of an enzyme for a particular substrate is often described by the specificity constant (k_cat/K_m). This value provides insight into how efficiently an enzyme can convert a substrate into a product.

Should This compound act as an inhibitor, studies would be required to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the corresponding inhibition constant(s).

Table 1: Hypothetical Kinetic Parameters for Enzyme Interaction with this compound No experimental data is available for this compound. The following table is a template for data that would be generated from kinetic studies.

Enzyme Target K_m (µM) k_cat (s⁻¹) k_cat/K_m (M⁻¹s⁻¹) K_i (µM) Type of Inhibition
Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available

Site-Directed Mutagenesis Studies for Binding Hotspots

Information regarding site-directed mutagenesis studies to identify binding hotspots for This compound on any enzyme is not present in the current body of scientific literature. This technique is a powerful tool for elucidating the specific amino acid residues within an enzyme's active or allosteric site that are crucial for substrate binding or inhibitor interaction.

By systematically replacing specific amino acids in the enzyme's binding pocket and then evaluating the binding affinity or catalytic activity with the compound of interest, researchers can map the key interaction points. These "hotspots" are critical for the specificity and strength of the binding. For an ester compound like This compound , key interactions might involve hydrogen bonding with the carbonyl groups or hydrophobic interactions with the aromatic rings.

Table 2: Illustrative Site-Directed Mutagenesis Results for a Hypothetical Enzyme Interacting with this compound This table illustrates the type of data that would be generated from site-directed mutagenesis studies. No such data currently exists for this compound.

Enzyme Variant Mutation Relative Binding Affinity (%) Change in Catalytic Efficiency (k_cat/K_m)
Wild Type - 100 1.0
Data Not Available e.g., Y82A Data Not Available Data Not Available
Data Not Available e.g., F210L Data Not Available Data Not Available
Data Not Available e.g., S122G Data Not Available Data Not Available

Investigation of Specific Enzyme Substrate Recognition Patterns

There is no published research on the specific enzyme substrate recognition patterns for This compound . Understanding how an enzyme recognizes a substrate involves studying the three-dimensional structures of the enzyme and the enzyme-substrate complex, often through techniques like X-ray crystallography or cryo-electron microscopy. These methods would reveal the precise orientation of the substrate within the active site and the non-covalent interactions that govern binding.

For a molecule with the structural features of This compound , key recognition elements would likely include the furoate ring, the phenyl group, and the benzyloxycarbonyl moiety. The spatial arrangement and electronic properties of these groups would dictate the complementarity with the enzyme's active site.

Biorelevant Esterase Activity Profiling and Substrate Specificity

No studies on the biorelevant esterase activity profiling and substrate specificity for This compound have been reported. As an ester, this compound is a potential substrate for various esterases, such as carboxylesterases, cholinesterases, or other hydrolases.

Activity profiling would involve screening the compound against a panel of different esterases to determine which, if any, can hydrolyze it. Substrate specificity studies would then compare the rate of hydrolysis of This compound with that of other known esterase substrates. This would help to identify the enzymes most likely to be responsible for its metabolism in biological systems.

Table 3: Representative Data from a Biorelevant Esterase Activity Profile for this compound The following table is a template representing the kind of data that would be obtained from such a study. No experimental data is currently available.

Esterase Source Enzyme Type Relative Hydrolytic Activity (%)
e.g., Human Liver Microsomes Carboxylesterases Data Not Available
e.g., Porcine Liver Esterase Data Not Available
e.g., Human Plasma Cholinesterases Data Not Available
e.g., Recombinant hCE1 Carboxylesterase 1 Data Not Available
e.g., Recombinant hCE2 Carboxylesterase 2 Data Not Available

Advanced Research Applications of 4 Benzyloxy Carbonyl Phenyl 2 Furoate in Chemical Biology and Materials Science

Development as a Research Tool for Enzyme Mechanistic Studies

There is currently no available scientific literature that describes the development or application of 4-[(benzyloxy)carbonyl]phenyl 2-furoate as a research tool for studying enzyme mechanisms. Searches for its use as a substrate, inhibitor, or probe in enzymatic assays have not yielded any specific findings. Consequently, no data tables or detailed research findings can be provided for this topic.

Integration into Chemically Inducible Dimerization Systems

The integration of this compound into chemically inducible dimerization (CID) systems is not described in the current body of scientific research. These systems rely on specific molecular interactions, and there is no evidence to suggest that this compound has been designed or utilized as a component within such frameworks.

Utilization in Supramolecular Chemistry Research

An extensive search of research databases shows no instances of this compound being used in supramolecular chemistry research. There are no documented studies where it functions as a guest molecule, a component of a self-assembling system, or a building block for creating complex supramolecular architectures.

Application as a Probing Agent for Biochemical Pathways (excluding efficacy)

There is no evidence in the scientific literature of this compound being applied as a probing agent for the investigation of biochemical pathways. Its use to explore cellular processes, target engagement, or other related biochemical questions has not been documented in peer-reviewed research.

Future Research Directions and Unexplored Avenues for 4 Benzyloxy Carbonyl Phenyl 2 Furoate

Investigation of Undiscovered Reactivity Patterns

The reactivity of 4-[(benzyloxy)carbonyl]phenyl 2-furoate remains a largely uncharted domain. A systematic investigation into its behavior under a variety of reaction conditions is warranted. Future studies could explore its susceptibility to nucleophilic and electrophilic attack at various positions on the phenyl and furan (B31954) rings. The ester linkages are also key reactive sites, and their hydrolysis, transesterification, and amidation reactions could lead to a diverse array of new derivatives. Understanding the compound's photochemical and thermal stability and reactivity will also be essential for defining its potential applications and handling protocols.

Advanced Structural Studies under Non-Standard Conditions

While the basic molecular structure of this compound can be predicted, detailed experimental structural data is lacking. Advanced structural studies, such as single-crystal X-ray diffraction, will be pivotal in determining the precise bond lengths, bond angles, and conformational preferences of the molecule. Investigating the crystal packing and intermolecular interactions will provide insights into its solid-state properties. Furthermore, studying the compound's structure under non-standard conditions, such as high pressure or low temperature, could reveal interesting polymorphic forms or phase transitions, which may have implications for its physical properties and stability.

Deeper Computational Exploration of Electronic Properties and Reactivity

Computational chemistry offers a powerful tool to complement experimental studies. Future research should employ high-level quantum mechanical calculations to perform a deeper exploration of the electronic properties of this compound. These studies can provide valuable information on the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and charge distribution. Such computational insights can be used to predict its reactivity, spectroscopic properties, and potential for intermolecular interactions, thereby guiding future experimental work.

Expanding Mechanistic Biochemical Research to Novel Enzyme Classes

The structural features of this compound, particularly the ester groups, suggest it may interact with various enzymes, such as esterases and lipases. Initial biochemical research could be expanded to screen the compound against a broader range of enzyme classes. Mechanistic studies aimed at understanding the specific interactions between the compound and the active sites of these enzymes could reveal potential inhibitory or substrate-like behavior. This line of inquiry could uncover novel biological activities and pave the way for its development as a tool compound in chemical biology or as a lead structure in drug discovery.

Potential for Functional Material Design Beyond Current Scope

The aromatic and ester-containing structure of this compound suggests potential applications in materials science that are yet to be explored. Future research could investigate its use as a building block for the synthesis of novel polymers or liquid crystals. The furoate moiety, in particular, can impart unique electronic and photophysical properties. By modifying the molecular structure, it may be possible to tune its properties for applications in areas such as organic electronics, nonlinear optics, or as a component in advanced functional materials.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-[(benzyloxy)carbonyl]phenyl 2-furoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves esterification between 4-(benzyloxycarbonyl)phenol and 2-furoyl chloride. Key steps include:

  • Protection/Deprotection : Use benzyloxycarbonyl (Cbz) groups to protect reactive phenolic hydroxyl groups during synthesis, as seen in analogous ester preparations .
  • Coupling Reactions : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous solvents (e.g., THF) to enhance esterification efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%).
    • Data Table :
Reaction ConditionYield (%)Purity (%)Reference Approach
DCC, THF, RT, 24h6897
HOBt/EDC, DCM, 0°C → RT7298

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkage and aromatic substitution patterns (e.g., benzyloxycarbonyl protons at δ 5.2–5.4 ppm; furan protons at δ 6.5–7.2 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass analysis to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 353.12).
  • FT-IR : Key stretches include C=O (ester, ~1720 cm⁻¹) and furan C-O-C (~1260 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, acidic/basic pH) and monitor degradation via HPLC.
  • Kinetic Analysis : Use Arrhenius plots to predict shelf life at standard lab conditions .

Advanced Questions

Q. How can contradictory data on the compound’s solubility in polar vs. non-polar solvents be resolved?

  • Methodological Answer :

  • Phase Solubility Studies : Measure solubility in binary solvent systems (e.g., DMSO/water, ethanol/hexane) using UV-Vis spectrophotometry.
  • Thermodynamic Analysis : Calculate Hansen solubility parameters to identify solvent compatibility .
    • Example Data :
Solvent SystemSolubility (mg/mL)Temperature (°C)
DMSO:H₂O (9:1)12.525
Ethanol:Hexane (1:3)3.225

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding poses with targets (e.g., COX-2, as seen in chromenone derivatives) .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein on a sensor chip .

Q. How can structural modifications enhance the compound’s activity while minimizing toxicity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., replacing benzyloxy with methylsulfonyl groups) and compare bioactivity/toxicity profiles.
  • In Silico Toxicity Prediction : Tools like ProTox-II to predict hepatotoxicity and mutagenicity .

Q. What experimental designs are optimal for resolving discrepancies in reported biological activity (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Methodological Answer :

  • Dose-Response Curves : Test activity across a concentration range (0.1–100 µM) in multiple assays (e.g., MIC for antimicrobial, COX-2 inhibition for anti-inflammatory).
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify pathways affected by the compound .

Methodological Notes

  • Critical Data Interpretation : Conflicting results often arise from impurities (>97% purity required for reproducibility) or assay variability (use internal controls like ibuprofen for COX-2 studies) .
  • Advanced Characterization : X-ray crystallography can resolve ambiguities in stereochemistry or crystal packing effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.